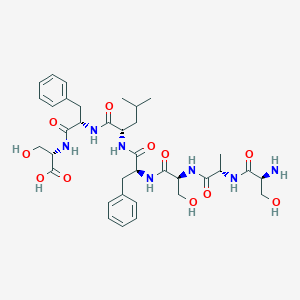![molecular formula C6H10N2O4S B12622268 N-[(Ethoxycarbonyl)carbamothioyl]glycine CAS No. 918955-95-0](/img/structure/B12622268.png)
N-[(Ethoxycarbonyl)carbamothioyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Ethoxycarbonyl)carbamothioyl]glycine is an organic compound that belongs to the class of n-acyl-alpha amino acids and derivatives. These compounds contain an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom
Vorbereitungsmethoden
The synthesis of N-[(Ethoxycarbonyl)carbamothioyl]glycine typically involves the reaction of glycine with ethyl chloroformate and thiourea under controlled conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-[(Ethoxycarbonyl)carbamothioyl]glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[(Ethoxycarbonyl)carbamothioyl]glycine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of N-[(Ethoxycarbonyl)carbamothioyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. This interaction can affect various biochemical pathways and processes within cells .
Vergleich Mit ähnlichen Verbindungen
N-[(Ethoxycarbonyl)carbamothioyl]glycine can be compared with other similar compounds, such as:
N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide: This compound has a similar carbamothioyl group but differs in its overall structure and properties.
N-((4-sulfamoylphenyl)carbamothioyl) amides: These compounds also contain the carbamothioyl group and are studied for their inhibitory effects on enzymes.
Eigenschaften
CAS-Nummer |
918955-95-0 |
|---|---|
Molekularformel |
C6H10N2O4S |
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
2-(ethoxycarbonylcarbamothioylamino)acetic acid |
InChI |
InChI=1S/C6H10N2O4S/c1-2-12-6(11)8-5(13)7-3-4(9)10/h2-3H2,1H3,(H,9,10)(H2,7,8,11,13) |
InChI-Schlüssel |
MXYDJASROAFSKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(=S)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B12622211.png)
![{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid](/img/structure/B12622215.png)
![9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12622217.png)






![N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12622257.png)
![2-(4-Iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622259.png)
